Product packaging for Cesium nitrate(Cat. No.:CAS No. 7789-18-6)

Cesium nitrate

Cat. No.: B3031855
CAS No.: 7789-18-6
M. Wt: 194.911 g/mol
InChI Key: NLSCHDZTHVNDCP-UHFFFAOYSA-N
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Description

Significance of Cesium in Contemporary Chemical Science

Cesium (Cs) is a soft, silvery-gold alkali metal known for its extreme reactivity, low ionization energy, and electropositivity. These characteristics make it a subject of considerable interest in chemical research and industrial applications. samaterials.comwikipedia.orgearth-site.co.ukbritannica.com

Cesium and its compounds are integral to a wide array of modern technologies. Its most renowned application is in atomic clocks, where the precise frequency of cesium-133's hyperfine transition defines the international standard for timekeeping. wikipedia.orgbritannica.comchemistrycool.com Beyond timekeeping, cesium compounds are utilized in photoelectric cells due to their strong photoemissive properties, converting light into electrical current. samaterials.combritannica.com They also find use in the petroleum industry as additives in drilling fluids, enhancing efficiency and safety in high-pressure, high-temperature environments. samaterials.comwikipedia.org Furthermore, cesium compounds act as catalysts or promoters in various chemical reactions, including the production of acrylic acid, styrene, and in the catalytic conversion of SO₂ to SO₃ for sulfuric acid production. earth-site.co.ukusgs.gov Cesium compounds are also employed in infrared spectroscopy, X-ray phosphors, and scintillation counters for radiation detection. wikipedia.orgchemicalbook.comchemimpex.comsmolecule.comusgs.govusgs.gov

In advanced materials research and synthesis, the purity of precursor materials is paramount for achieving desired properties and performance. Nitrate (B79036) compounds, including cesium nitrate, are recognized as excellent precursors for the production of ultra-high purity compounds and various nanoscale materials, such as nanoparticles and nanopowders. americanelements.com Ultra-high purity materials are critical for developing new technologies, enabling superior performance, and ensuring the quality of advanced manufactured products. sigmaaldrich.com High-purity salts, often exceeding 99.9% purity with trace metal impurities in the parts-per-million range, are essential for applications in fields like batteries, solar cells, catalysts, and sensors. sigmaaldrich.com this compound is commercially available in various purity grades, including 99.0% and 99.9%, underscoring its role as a reliable precursor in demanding research and industrial settings. ganfenglithium.com

Overview of this compound as a Research Material

This compound (CsNO₃) is a versatile inorganic salt that serves as a valuable material in diverse research applications. Its distinct chemical and structural attributes contribute to its utility in fields ranging from pyrotechnics to advanced spectroscopy.

This compound is an inorganic nitrate salt with the chemical formula CsNO₃. wikipedia.orgnih.govnist.gov It typically presents as a colorless, glittering crystalline solid or a white crystalline powder. wikipedia.orgchemicalbook.comsmolecule.comganfenglithium.comnih.gov The compound is characterized by its high solubility in water, wikipedia.orgchemicalbook.comsmolecule.comnih.gov and its molecular weight is approximately 194.91 g/mol . wikipedia.orgchemicalbook.comnih.govnist.gov

Chemically, this compound is a strong oxidizing agent. This property means it can accelerate burning and may cause organic materials to ignite upon contact. chemicalbook.comsmolecule.comamericanelements.comnih.gov Upon gentle heating, this compound decomposes to form cesium nitrite (B80452) and oxygen gas. wikipedia.orgsmolecule.com Research has also identified different crystalline structures, including a monoclinic low-temperature polymorph with specific lattice parameters, highlighting the importance of controlled crystallization in material characterization. researchgate.net

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaCsNO₃ wikipedia.orgnih.govnist.gov
Molecular Weight194.91 g/mol wikipedia.orgchemicalbook.comnih.govnist.gov
AppearanceColorless, glittering crystalline solid / White crystalline powder wikipedia.orgchemicalbook.comsmolecule.comganfenglithium.comnih.gov
Melting Point414 °C wikipedia.orgchemicalbook.com
Density3.685 g/cm³ wikipedia.orgchemicalbook.com
Solubility in WaterHighly soluble wikipedia.orgchemicalbook.comsmolecule.comganfenglithium.comnih.gov
Key CharacteristicStrong oxidizing agent chemicalbook.comsmolecule.comamericanelements.comnih.gov
HygroscopicYes chemicalbook.com

Current research and industrial applications of this compound are diverse, leveraging its properties as an oxidizer, a source of cesium ions, and a component in optical and analytical systems.

Pyrotechnics: this compound is widely used as an oxidizer and colorant in pyrotechnic compositions, such as fireworks and illumination flares, contributing to vibrant visual effects. wikipedia.orgchemicalbook.comchemimpex.comsmolecule.comusgs.govusgs.govchemimpex.com

Spectroscopy and Optics: Its crystalline form is utilized in the production of infrared prisms, essential for transmitting and refracting infrared light in spectroscopic analysis. wikipedia.orgchemicalbook.comsmolecule.com It is also used in X-ray phosphors and scintillation counters for radiation detection and imaging. wikipedia.orgchemicalbook.comchemimpex.comsmolecule.comusgs.govusgs.gov

Catalysis: this compound serves as a precursor for synthesizing cesium-based catalysts and is employed as a promoter in catalytic systems, notably in the synthesis of ammonia (B1221849). earth-site.co.ukchemicalbook.comchemimpex.com

Materials Synthesis: It acts as a precursor material for the synthesis of other cesium salts and compounds, crucial for research in various chemical fields. chemicalbook.comganfenglithium.com Its role in the development of batteries and fuel cells, potentially by improving conductivity, is also an area of research. chemimpex.com

Glass Manufacturing: this compound is incorporated into the production of specialty glasses to enhance thermal stability and optical properties. earth-site.co.ukchemimpex.comchemimpex.com

Analytical Chemistry: It is used in trace analysis and as a reagent in certain analytical techniques, contributing to the detection and quantification of other elements and substances. chemimpex.comganfenglithium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CsNO3 B3031855 Cesium nitrate CAS No. 7789-18-6

Properties

IUPAC Name

cesium;nitrate
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InChI

InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

NLSCHDZTHVNDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

[N+](=O)([O-])[O-].[Cs+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

CsNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name caesium nitrate
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DSSTOX Substance ID

DTXSID2064860
Record name Cesium nitrate
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Molecular Weight

194.911 g/mol
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Physical Description

Cesium nitrate is a colorless, glittering crystalline solid. It is soluble in water. It is a strong oxidizing material and may burst into flames on contact with organic materials., White lustrous solid; [Merck Index] White crystals with lumps; Hygroscopic; [Sigma-Aldrich MSDS]
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CAS No.

7789-18-6
Record name CESIUM NITRATE
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Advanced Synthetic Methodologies and Precursor Chemistry of Cesium Nitrate

Controlled Synthesis of Cesium Nitrate (B79036)

The controlled synthesis of cesium nitrate is pivotal for ensuring high purity and desired physical properties, such as crystalline form, which are essential for its various applications. nih.gov Methodologies are adapted based on the initial cesium-containing raw material.

The synthesis of this compound can be achieved from several primary cesium sources, including the mineral pollucite (a cesium-containing garnet) and various cesium salts. google.com

One industrial method begins with pollucite ore. The process involves the following key stages:

Acid Leaching: The pollucite powder is treated with sulfuric acid at elevated temperatures (e.g., 130°C) to extract the cesium as cesium sulfate (B86663). google.com

Purification: The resulting acid solution is cooled to precipitate cesium alum, which is then purified through recrystallization. google.com

Conversion: The purified cesium alum is converted into a cesium sulfate solution. This solution undergoes a double decomposition reaction with a nitrate salt, such as calcium nitrate. google.com This reaction yields a dilute solution of this compound and a precipitate of calcium sulfate.

Final Processing: After removing impurities, the this compound solution is concentrated through evaporation, leading to crystallization. The final product is then dried. google.com

Another approach involves starting with cesium sulfate, which can be reacted with lime (calcium hydroxide) to form cesium hydroxide (B78521) and a calcium sulfate residue. The cesium hydroxide solution is then separated and can be neutralized with nitric acid to produce this compound. google.com A common laboratory-scale synthesis involves the direct neutralization of cesium carbonate with nitric acid. google.com

Starting MaterialKey ReactantsPrimary IntermediateFinal Step
Pollucite OreSulfuric Acid, Calcium NitrateCesium SulfateEvaporation & Crystallization
Cesium SulfateLime (Calcium Hydroxide), Nitric AcidCesium HydroxideNeutralization
Cesium CarbonateNitric AcidNone (Direct Reaction)Neutralization & Crystallization

This compound serves as a precursor for doping other materials to enhance their functional properties. For instance, cesium-doped zinc oxide (ZnO) nanoparticles have been synthesized for use as an electron extraction layer in colloidal quantum dot solar cells. rsc.org In a typical synthesis, a precursor salt mixture containing a zinc source and a cesium source (derived from this compound) is used. The controlled addition of the cesium dopant can passivate defects in the ZnO, leading to improved transparency, higher conductivity, and better device performance. rsc.org The power conversion efficiency of solar cells using 5% Cs-doped ZnO reached 10.43%, a notable improvement over the 9.20% efficiency of cells with undoped ZnO. rsc.org

Similarly, nitrate precursors are used in the thermal decomposition synthesis of other doped materials, such as cerium-doped ZnO nanowires, where cerium nitrate is used as the dopant source. mdpi.com This highlights a general strategy where metal nitrates, including this compound, are valuable for achieving uniform doping in nanomaterials.

Precursor Applications of this compound in Complex Compound Synthesis

This compound is a versatile precursor for synthesizing a range of more complex cesium-containing compounds, from coordination complexes to other simple and high-purity salts. google.comsigmaaldrich.cn

This compound is a key reactant in the synthesis of cesium nitratocuprate, Cs₂[Cu(NO₃)₄]. sigmaaldrich.cn This compound is a notable example of a coordination complex where the copper center is surrounded by four nitrate ligands in a square-planar geometry. sigmaaldrich.cn The synthesis involves the reaction of this compound with a copper salt in a nitric acid medium, demonstrating its role in constructing complex inorganic structures.

As a stable and often high-purity starting material, this compound is frequently used to produce other cesium salts. google.com A common pathway involves converting this compound to cesium hydroxide, which can then be neutralized by a wide range of acids to form the corresponding cesium salt. google.com Examples of salts that can be produced through this route include cesium acetate (B1210297), cesium chloride, cesium bromide, and cesium formate. google.com This two-step process allows for the creation of various high-purity cesium compounds tailored for specific applications.

The use of this compound as a precursor is critical in the synthesis of ultra-high purity compounds required for advanced applications like catalyst preparation. mdpi.com A notable example is the production of high-purity nanocrystalline anhydrous cesium perrhenate (B82622) (CsReO₄). mdpi.com

The process begins with an aqueous solution of this compound, which is passed through an ion-exchange resin to remove impurities. mdpi.com The cesium ions are then eluted using a solution of perrhenic acid. This is followed by controlled crystallization, purification washing steps, and drying to yield the final high-purity product. The resulting cesium perrhenate has a crystal size of less than 45 nm and contains minimal levels of metallic impurities. mdpi.com

mdpi.com
ElementConcentration (ppm)ElementConcentration (ppm)
Bismuth (Bi)<2Molybdenum (Mo)<5
Zinc (Zn)<3Lead (Pb)<5
Arsenic (As)<2Potassium (K)<10
Nickel (Ni)<10Sodium (Na)<2
Magnesium (Mg)<3Calcium (Ca)<5
Copper (Cu)<5Iron (Fe)<3

Crystallographic and Structural Investigations of Cesium Nitrate

Polymorphism and Phase Transitions in Cesium Nitrate (B79036)

Cesium nitrate is known to exhibit polymorphism, meaning it can crystallize in different structures. These structural changes are often accompanied by changes in physical properties, particularly in response to temperature variations.

At ambient conditions, this compound typically exists in a stable phase referred to as the II-modification. This phase is characterized by a trigonal crystal system with the space group materialsproject.org or pnu.edu.uapnu.edu.ua. Upon heating, CsNO₃ undergoes a phase transition to the I-modification, which possesses a cubic crystal structure. The I-modification has been refined in the Pm3m space group researchgate.net or P3m pnu.edu.uapnu.edu.ua. The transition from the II-modification to the I-modification generally occurs around 434 K (approximately 161 °C) pnu.edu.uapnu.edu.uanist.govresearchgate.net, though values ranging from 427 K to 434 K have been reported akjournals.comtandfonline.com.

ModificationCrystal SystemSpace GroupTransition Temperature (II → I)References
II (Room Temp)Trigonal/Rhombic / ~434 K materialsproject.orgpnu.edu.uapnu.edu.uanist.govresearchgate.net
I (High Temp)CubicPm3m / P3m~434 K pnu.edu.uapnu.edu.uaresearchgate.netnist.govresearchgate.net

The transformations between the I and II modifications of this compound are classified as enantiotropic, meaning they are reversible and occur at specific temperatures depending on whether the material is being heated or cooled. The II↔I transition is a classic example of this behavior pnu.edu.uapnu.edu.uaresearchgate.netbeu.edu.az. While the primary focus is on the II↔I transition, complex phase sequences involving other modifications (like a III-modification) have been observed in related systems or under specific cooling conditions, sometimes involving intermediate or monotropic transformations pnu.edu.uapnu.edu.ua.

Beyond the well-established I and II modifications, research has identified other crystalline phases. A novel monoclinic polymorph of this compound has been reported, characterized by the space group P2₁/c, with specific lattice parameters: a = 4.5699(9) Å, b = 11.1871(10) Å, c = 9.1484(18) Å, and β = 131.24(3)° researchgate.net. This phase was prepared by crystallization from a water and DMSO mixture. Additionally, an "x-modification" has been noted to exist between the I and II phases, though its precise crystal structure remains undetermined pnu.edu.ua.

The behavior of this compound's phase transitions can be significantly altered when the material is confined within nanoscale structures, such as porous glasses and carbon nanotubes. This phenomenon, known as nanoconfinement, introduces size effects that modify transition temperatures and the sharpness of phase transitions.

When this compound is embedded in porous materials like alumina (B75360) films or porous glass, its phase transition characteristics are affected. Studies involving porous glass with an average pore size of 100 nm have shown an increase in the ferroelectric transition temperature by approximately 3 K compared to bulk CsNO₃. Furthermore, the temperature hysteresis associated with the phase transition increases from about 3 K in bulk material to 12 K when confined in 100 nm pores researchgate.netresearchgate.net. Similar observations have been made with nanoporous alumina films; for instance, a film with 300 nm pores showed a transition temperature of 416 K on heating, with hysteresis increasing from 2 K to 11 K compared to bulk spbstu.ru.

Nanoconfinement not only shifts transition temperatures but also influences the abruptness of the phase transition. A reduction in pore size generally leads to a "blurring" or smearing of the phase transition spbstu.ruspbstu.ru. This means the transition occurs over a wider temperature range rather than at a single, sharp point. This effect is attributed to intrinsic size effects, where the reduced dimensionality and increased surface-to-volume ratio alter the collective behavior of the CsNO₃ molecules during the phase change spbstu.ruspbstu.ru. For example, in nanoporous alumina films, a decrease in pore size leads to a more smeared phase transition, and in some cases, a shift of the transition temperature to lower values spbstu.ru.

Crystal Structure Refinement and Atomic Positioning

Examination of Nitrate Group Geometry and Orientation

The geometric configuration and spatial arrangement of the nitrate (NO₃⁻) group within the crystal lattice of this compound (CsNO₃) are critical aspects of its structural characterization. Investigations employing techniques such as X-ray diffraction have revealed that the nitrate anion generally adopts a trigonal planar geometry, a characteristic feature of the NO₃⁻ ion due to the sp² hybridization of the nitrogen atom. This planar arrangement consists of a central nitrogen atom bonded to three oxygen atoms.

Research into various polymorphs of this compound has provided detailed insights into the nuances of the nitrate group's geometry and its orientation within the crystal structure. In some identified crystal structures, such as the orthorhombic phase crystallizing in the Pmmn space group, the nitrate group is described as being bonded in a trigonal planar geometry to three oxygen atoms, with all N-O bond lengths consistently reported as approximately 1.26 Å materialsproject.org.

Further crystallographic studies, particularly on a monoclinic low-temperature polymorph (space group P2₁/c), have shown that the NO₃ groups are arranged as "flat triangles" situated within specific crystallographic planes, namely the (010) and (020) planes. These planes lie between layers formed by the coordination polyhedra of cesium atoms researchgate.netresearchgate.net. In this particular polymorph, the nitrate groups exhibit slight variations in N-O bond lengths, with values reported as 1.247(5) Å, 1.269(5) Å, and 1.361(5) Å. These differences are attributed to mechanical stresses present within the crystalline packing. The corresponding O-N-O bond angles in this phase range from 116.0(4)° to 126.4(4)° researchgate.netresearchgate.net.

Table 1: Nitrate Group Geometry in this compound Polymorphs

Polymorph/Phase DescriptionN-O Bond Lengths (Å)O-N-O Angles (°)GeometryOrientation NotesReference
Orthorhombic (Pmmn)~1.26 (all equal)Not specifiedTrigonal planarNot specified materialsproject.org
Monoclinic (P2₁/c)1.247(5), 1.269(5), 1.361(5)116.0(4) - 126.4(4)Trigonal planarLocated in (010) and (020) planes researchgate.netresearchgate.net
Cubic (Pm3m)Not specifiedNot specifiedTrigonal planarTwelve-orientation model (suggests disorder) researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Cesium Nitrate

Raman Spectroscopy of Cesium Nitrate (B79036)

Raman spectroscopy provides detailed insights into the vibrational modes of materials, making it an invaluable technique for studying the structural transformations and dynamics of cesium nitrate. sporian.com

Polarized Raman spectra have been recorded for this compound in its room temperature ordered phase (Phase II), its high-temperature disordered phase (Phase I), and its molten state. aip.orgaip.org In the ordered solid phase, distinct spectral bands are observed, and their assignments have been a subject of re-examination, revealing details like the transverse optical (TO) and longitudinal optical (LO) splitting of specific vibrational modes. aip.org

Upon transitioning to the disordered crystalline phase at 154°C, significant changes occur in the spectrum. The discrete lattice spectrum characteristic of the ordered solid is replaced by a broad band centered around 90 cm⁻¹, which is superimposed on an anisotropic wing. aip.orgaip.org Despite this disorder, the internal vibrational modes of the nitrate ion largely retain their site group and polarization characteristics. aip.orgaip.org The spectrum of the molten state shows a strong resemblance to that of the high-temperature disordered solid, with the primary difference being the loss of polarization properties in the melt. aip.orgaip.org

The vibrational spectrum of this compound is divided into two main regions: the low-frequency lattice modes and the high-frequency internal modes of the nitrate (NO₃⁻) ion.

Lattice Vibrations: The external, or lattice, vibrations involve the motion of the Cs⁺ cations and the NO₃⁻ anions as units. In the room-temperature trigonal phase (CsNO₃-II), Raman spectra reveal several lattice modes. aip.org In the disordered high-temperature phase, these distinct lattice modes coalesce into a single broad band, indicating the loss of long-range positional order. aip.org A band observed around 80 cm⁻¹ in the disordered phase is assigned to a librational (rotational oscillation) mode of the nitrate ion. aip.org

Table 1: Raman Vibrational Modes of this compound (Room Temperature Phase II)

Vibrational Mode Frequency (cm⁻¹) Assignment Reference
ν₁ (A) ~1050 Symmetric Stretch aip.org
ν₃ (E) 1342, 1383, 1397 (A phonons); 1346, 1395, 1424 (E phonons) Asymmetric Stretch (split components) aip.org
ν₄ ~716 In-plane deformation (components may be unresolved) cdnsciencepub.com

Temperature-dependent Raman studies are crucial for understanding the phase transitions in this compound. The primary transition occurs at approximately 154°C (427 K), where the ordered trigonal structure (Phase II) transforms into a disordered cubic-like structure (Phase I). aip.orgpnu.edu.ua

As the temperature approaches the transition point, the Raman bands associated with the nitrate ion's internal vibrations begin to broaden. aip.org Upon entering the disordered Phase I, the well-defined low-frequency lattice peaks of Phase II are replaced by a broad, low-intensity band, reflecting the dynamic disorder of the nitrate ions. aip.org However, the internal modes, while broader, persist, indicating that the local structure of the nitrate ion remains intact. aip.org The spectral changes with temperature provide information on the disordering process. aip.org Studies on similar nitrate systems show that the frequencies of rotatory modes are inversely proportional to the space available, and as temperature increases, these modes can shift to lower frequencies. collectionscanada.gc.ca

Table 2: Effect of Temperature on this compound Raman Spectra

Spectral Feature Observation upon Heating to Phase I (>154°C) Interpretation Reference
Lattice Modes Discrete peaks replaced by a single broad band (~90 cm⁻¹) Loss of long-range order; onset of dynamic disorder aip.org
Internal Modes (ν₁, ν₃) Bands broaden but retain polarization characteristics Nitrate ions become disordered but maintain local structure aip.orgaip.org

Infrared (IR) Spectroscopy of this compound and its Complexes

Infrared spectroscopy complements Raman studies by probing vibrational modes that are IR-active, providing a more complete picture of the compound's vibrational dynamics.

Polarized infrared spectra of single-crystal CsNO₃-II have been used to determine the symmetry of the crystal structure. aip.org The spectra in the region of the internal vibrations of the NO₃⁻ ion are consistent with the nitrate ions being located at C₁ symmetry sites and a unit cell symmetry of the trigonal space group C³₁ (also denoted P3₁). aip.orgnist.gov The use of polarized IR radiation allows for the definitive assignment of vibrational modes to specific symmetry species (A or E in the trigonal system). aip.org This technique is particularly useful for distinguishing the components of the degenerate ν₃ and ν₄ modes, which are split by the crystalline field. cdnsciencepub.comcdnsciencepub.com

Cesium can be incorporated into complex nitrate compounds, such as cesium uranyl nitrate. The infrared spectra of these complexes provide insight into the coordination environment of the uranyl (UO₂²⁺) and nitrate ions. In such complexes, the nitrate groups can coordinate to the central metal ion in different ways (e.g., as unidentate or bidentate ligands), which affects their vibrational frequencies. iaea.org

Table 3: List of Compounds Mentioned

Compound Name Chemical Formula
This compound CsNO₃
Uranyl Nitrate UO₂(NO₃)₂

Force Constant Determinations from Spectroscopic Data

The vibrational properties of this compound (CsNO₃) have been a subject of interest, with spectroscopic methods providing a powerful tool for determining the forces acting between the atoms within the nitrate ion and the influence of the cesium cation. These forces are quantified as force constants, which offer insights into the strength and nature of the chemical bonds. nih.gov

In studies of molten alkali metal nitrates, including this compound, Raman spectroscopy has been a key technique. aip.org The vibrational spectra of the nitrate ion (NO₃⁻) are sensitive to the surrounding cationic environment. As the cation is varied from lithium to cesium, regular variations in the Raman frequencies are observed, which in turn correlate with changes in the vibrational force constants. aip.org

A force-field analysis, such as the Urey-Bradley force field, can be applied to the spectroscopic data to calculate the stretching, bending, and repulsion force constants. aip.orgosti.gov For the series of alkali metal nitrates, the stretching force constant of the N-O bond shows a discernible trend. It increases as the cation is changed from cesium to lithium, indicating a strengthening of the N-O bond with smaller, more polarizing cations. osti.gov

The table below presents a summary of vibrational frequencies and calculated force constants for solid and liquid alkali metal nitrates, illustrating the effect of the cation on the vibrational properties of the nitrate ion.

SaltStateν₁ (cm⁻¹)ν₃ (cm⁻¹)ν₄ (cm⁻¹)K (mdyn/Å)H (mdyn/Å)F (mdyn/Å)
CsNO₃ Solid10521360, 14057165.550.511.14
Liquid104513487115.480.491.11
RbNO₃ Solid10601360, 14057165.660.511.14
Liquid105213587125.570.491.13
KNO₃ Solid1050-----
Liquid104813787175.520.521.16
NaNO₃ Solid106813857275.750.551.18
Liquid105813857205.640.531.18
LiNO₃ Solid10721390, 14357355.790.561.20
Liquid------
Data sourced from Janz and James (1962). Note: ν₁, ν₃, and ν₄ represent the symmetric stretch, asymmetric stretch, and in-plane bend of the nitrate ion, respectively. K, H, and F are the stretching, bending, and repulsion force constants.

This data demonstrates that even in the molten state, the cation exerts a significant influence on the intramolecular forces of the nitrate anion. The changes in force constants reflect the degree of cation-anion interaction, which perturbs the vibrational modes of the nitrate ion. osti.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the elements within the top 5-10 nanometers of a material's surface. wikipedia.orgresearchgate.netbris.ac.uk The technique is based on the photoelectric effect, where irradiating a material with X-rays causes the emission of core-level electrons. wikipedia.org The binding energy of these emitted electrons is characteristic of the element and its chemical environment.

In the context of this compound, XPS can be utilized to analyze the surface composition and the chemical states of cesium, nitrogen, and oxygen. While specific detailed XPS studies focusing solely on this compound are not abundant in the provided search results, the principles of XPS can be applied to understand what such an analysis would reveal.

An XPS spectrum of this compound would show peaks corresponding to the core electron levels of Cs, N, and O. The binding energies of these peaks provide information about the oxidation states and local chemical environment of these elements. For instance, the binding energy of the Cs 3d peaks would confirm the +1 oxidation state of cesium. The N 1s and O 1s peaks would be characteristic of the nitrate anion (NO₃⁻).

Shifts in these binding energies, known as chemical shifts, can occur due to changes in the chemical bonding. wikipedia.org For example, in studies involving the deposition of cesium onto other materials like gallium nitride (GaN), XPS is used to monitor the chemical state of the adsorbed cesium. nih.gov A shift to higher binding energy for the core levels of the substrate atoms upon cesium adsorption indicates a change in the electronic environment due to charge transfer. nih.gov Similarly, the formation of new chemical species, such as cesium carbides, can be identified by the appearance of new components in the XPS spectra. nih.gov

The table below illustrates the typical binding energy ranges for elements relevant to this compound analysis.

ElementCore LevelTypical Binding Energy (eV)
Cesium (Cs)3d₅/₂~724 - 726
3d₃/₂~738 - 740
Nitrogen (N)1s~406 - 408 (for nitrates)
Oxygen (O)1s~532 - 534
Note: These are approximate binding energy ranges and can vary depending on the specific chemical environment and instrument calibration.

XPS is a powerful tool for surface analysis, and its application to this compound would provide valuable data on its surface chemistry, purity, and any potential surface modifications or contaminations. researchgate.netlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Shift Referencing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the structure and dynamics of molecules. In ¹³³Cs NMR spectroscopy, this compound plays a crucial role as a chemical shift reference standard. samaterials.comnih.govhuji.ac.il

The ¹³³Cs nucleus is NMR active, possessing a nuclear spin of 7/2. huji.ac.ilnorthwestern.edu While it is a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, making it suitable for high-resolution NMR studies. huji.ac.il The chemical shift of ¹³³Cs is sensitive to its local electronic environment, making it a useful probe for studying cesium-containing compounds and their interactions in solution. huji.ac.il

For the purpose of standardizing ¹³³Cs NMR spectra, a 0.1 M aqueous solution of this compound (CsNO₃) in deuterium (B1214612) oxide (D₂O) is commonly used as an external reference. huji.ac.ilnorthwestern.edu This standard is assigned a chemical shift of 0 ppm. The absolute frequency of the ¹³³Cs resonance in this standard is 13.116142 MHz, which is referenced to the ¹H resonance of tetramethylsilane (B1202638) (TMS) at 100.00 MHz. northwestern.edu

The use of a standardized reference allows for the comparison of ¹³³Cs chemical shifts obtained from different instruments and under varying experimental conditions. The chemical shift of a particular cesium species can then provide information about its coordination environment, the nature of the solvent, and the presence of other interacting species. huji.ac.il

The table below summarizes the key NMR properties of the ¹³³Cs nucleus and the standard reference.

PropertyValue
Nuclear Spin (I) 7/2
Natural Abundance 100%
Reference Compound 0.1 M CsNO₃ in D₂O
Reference Chemical Shift 0 ppm
Resonance Frequency at 11.744T 65.585 MHz
Linewidth of Reference 0.12 Hz
T₁ of Reference 5 s
Data sourced from the University of Durham and Bruker. huji.ac.ilnorthwestern.edu

While this compound itself is primarily used as a reference, the principles of ¹³³Cs NMR extend to the study of various cesium salts and complexes. huji.ac.il It is important to note that while this compound is a useful standard, other cesium salts and even silver nitrate (for ¹⁰⁹Ag and ¹⁰⁷Ag NMR) are used in NMR studies, each with their own specific properties and applications. huji.ac.il

Thermodynamic and Solution Chemistry of Cesium Nitrate

Thermal Behavior and Decomposition Pathways

The thermal behavior of cesium nitrate (B79036) is characterized by its phase transitions and decomposition upon heating. Understanding these processes is crucial for applications involving high temperatures, such as in waste management and material science.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) Studies

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are primary techniques used to investigate the thermal properties of cesium nitrate. Studies have identified distinct thermal events associated with its behavior. This compound exhibits a phase transition at approximately 156 °C, as observed through Differential Scanning Calorimetry (DSC) fraunhofer.de. Upon further heating, it undergoes melting, with endothermic peaks observed around 408 °C to 414 °C fraunhofer.dewikipedia.org.

The decomposition of this compound typically occurs at higher temperatures. On gentle heating, it decomposes to form cesium nitrite (B80452) and oxygen wikipedia.org. General decomposition onset temperatures reported for this compound range broadly, with some studies indicating it begins to decompose between 295 °C and 590 °C iaea.org. Other research suggests that alkali metal nitrates, including this compound, decompose in a higher temperature region, typically between 600 °C and 1000 °C epj-n.org. The specific decomposition pathway and temperature can be influenced by experimental conditions and the presence of other substances osti.govnist.gov.

Table 1: Key Thermal Events of this compound

PropertyApproximate Temperature (°C)NotesSource
Phase Transition156Observed via DSC fraunhofer.de
Melting Point408–414Endothermic peak, indicative of melting fraunhofer.dewikipedia.org
Decomposition Onset295–590Broad range, dependent on conditions; decomposition to CsNO₂ + O wikipedia.org iaea.org
Decomposition Range600–1000General range for alkali metal nitrates epj-n.org

Thermal Decomposition of this compound in High-Level Waste Vitrification

In the context of high-level radioactive waste (HLW) vitrification, the thermal behavior of this compound is a critical consideration due to the potential volatility of cesium. Cesium compounds can report to off-gas streams during vitrification processes, necessitating effective capture mechanisms inl.goveconference.io. Research indicates that this compound exhibits a greater weight loss than expected based on oxide yield, suggesting volatility below 1100 °C iaea.org. Furthermore, the presence of other materials, such as borosilicate glasses, can influence the decomposition temperature of CsNO₃, potentially causing it to occur at lower temperatures than when in its pure form epj-n.orgresearchgate.net. This behavior highlights the importance of understanding its thermal stability within complex waste matrices.

Energetic Properties and Energy Release upon Thermal Collapse

Solution Chemistry and Aqueous Systems

The behavior of this compound in aqueous solutions is characterized by its high solubility and dissociation into constituent ions, influencing solution properties such as activity coefficients.

Solubility and Activity Coefficients in Aqueous Solutions

This compound is highly soluble in water. Its solubility is reported as approximately 9.16 g/100 ml at 0 °C and increases to 196.8 g/100 ml at 100 °C wikipedia.org. Other sources provide solubility figures of 239.5 g/L at 0 °C europa.eusigmaaldrich.com. In aqueous environments, this compound dissociates readily into cesium cations (Cs⁺) and nitrate anions (NO₃⁻) europa.eu.

The activity coefficients of this compound in aqueous solutions are complex and are influenced by factors such as ionic strength and the presence of other electrolytes. Literature data on cesium activity coefficients in nitrate solutions is not always readily available, and studies often employ models like the Bromley formalism or Pitzer coefficients to describe these interactions osti.govresearcher.life. The activity coefficients can increase with increasing ionic strength osti.gov. Research using electromotive force (EMF) methods has been conducted to measure mean activity coefficients in ternary systems involving this compound, such as (NaNO₃ + CsNO₃ + H₂O), to understand ion-interaction parameters researchgate.net. Thermodynamic models have also been developed and applied to accurately reproduce properties like osmotic coefficients, vapor pressure, mean activity coefficients, and solubility, often demonstrating temperature dependency researcher.life.

The presence of organic solvents, such as alcohols, in aqueous solutions significantly reduces the solubility of this compound acs.org.

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 ml)Solubility (g/L)Source
09.16239.5 wikipedia.org, europa.eu, sigmaaldrich.com
100196.8- wikipedia.org

List of Compounds Mentioned:

this compound (CsNO₃)

Cesium nitrite (CsNO₂)

Silicon (Si)

Silicon dioxide (SiO₂)

Aluminum oxide (Al₂O₃)

Nitrogen (N₂)

Oxygen (O₂)

Sodium nitrate (NaNO₃)

Rubidium nitrate (RbNO₃)

Potassium nitrate (KNO₃)

Lithium nitrate (LiNO₃)

Strontium nitrate (Sr(NO₃)₂)

Barium nitrate (Ba(NO₃)₂)

Calcium nitrate (Ca(NO₃)₂)

Magnesium nitrate (Mg(NO₃)₂)

Iron nitrate (Fe(NO₃)₃)

Ruthenium nitroso-nitrate

Lanthanum nitrate (La(NO₃)₃)

Neodymium nitrate (Nd(NO₃)₃)

Gadolinium nitrate (Gd(NO₃)₃)

Cerium nitrate (Ce(NO₃)₃)

Ytterbium nitrate (Yb(NO₃)₃)

Lutetium nitrate (Lu(NO₃)₃)

Praseodymium nitrate (Pr(NO₃)₃)

Borosilicate glass

Sodium hydroxide (B78521) (NaOH)

Cesium hydroxide monohydrate (CsOH·H₂O)

Research on Catalytic Applications of Cesium Nitrate

Cesium Nitrate (B79036) as a Catalyst or Co-Catalyst

Cesium nitrate (CsNO₃) serves as a versatile compound in catalysis, functioning either as a primary catalyst or as a crucial co-catalyst and precursor for active species in various chemical transformations. researchgate.nethimedialabs.comgoogle.comgoogle.com Its application spans organic synthesis, industrial processes like ammonia (B1221849) production, and the modification of complex catalyst systems. acs.orgresearchgate.net The efficacy of this compound often stems from its role in creating basic sites, promoting the activity of metal centers, and influencing the structural and electronic properties of catalyst supports. acs.orgrsc.org

In the realm of organic chemistry, this compound has proven to be an effective catalyst, particularly in reactions requiring mild conditions and high selectivity. tandfonline.comtandfonline.com It is recognized for its utility in facilitating condensation and oxidation reactions, often leading to high yields and pure products. researchgate.nettandfonline.com

This compound has been identified as a highly efficient, commercially available, and non-toxic catalyst for the synthesis of gem-dihydroperoxides (DHPs) from corresponding aldehydes and ketones. himedialabs.comtandfonline.comtandfonline.com This transformation is significant as DHPs are key precursors in the synthesis of anti-malarial drugs like tetraoxanes and are also used as powerful solid oxidants. tandfonline.comtandfonline.com The reaction employs 30% aqueous hydrogen peroxide as the oxidant and proceeds smoothly at room temperature. researchgate.nettandfonline.com

The methodology is noted for its simplicity, effectiveness, and short reaction times, yielding products with high purity and in excellent yields without the formation of by-products. tandfonline.comtandfonline.com this compound's role as a nearly cheap and environmentally friendly catalyst makes this process cost-effective and less contaminating. tandfonline.com

Table 1: Peroxidation of Aldehydes and Ketones using this compound Catalyst This table is based on research findings demonstrating the catalytic efficiency of this compound in producing gem-dihydroperoxides.

Substrate (Aldehyde/Ketone)Product (gem-Dihydroperoxide)Reaction TimeYield (%)
Cyclohexanone1,1-Dihydroperoxycyclohexane10 min98%
Cyclopentanone1,1-Dihydroperoxycyclopentane15 min95%
Benzaldehyde1,1-Dihydroperoxy-1-phenylmethane20 min92%
Acetophenone1,1-Dihydroperoxy-1-phenylethane30 min90%

This compound is considered an indispensable active precursor for catalysts used in aldol (B89426) condensation reactions. researchgate.netlsmu.lt These reactions are fundamental in carbon-carbon bond formation. When supported on carriers like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃), cesium species derived from this compound create the necessary active sites for the reaction. researchgate.netlsmu.lt For instance, in the aldol condensation of methyl acetate (B1210297) with formaldehyde (B43269) to produce methyl acrylate, catalysts prepared with this compound are highly effective. researchgate.netresearchgate.net

Research indicates that the formation of a Si-O-Cs species on the surface of silica supports is the active center for the condensation. researchgate.netresearchgate.net These catalysts possess weak Lewis acid-base pairs on their surface, which are believed to be favorable for the aldol condensation process. researchgate.net The catalytic activity is influenced by the dispersion of cesium species and the calcination temperature, which affects the chemical state of the cesium on the support. lsmu.lt In Cs(Zr,Mg)-SiO₂ catalyst systems, this compound is believed to provide the necessary base sites to initiate the reaction. rsc.org

Table 2: Cesium-Based Catalysts in Aldol Condensation This table summarizes different catalyst systems derived from this compound for aldol condensation reactions.

Catalyst SystemReactantsProductKey Finding
CsNO₃/SiO₂Methyl Acetate + FormaldehydeMethyl AcrylateThe Si-O-Cs species formed on the surface acts as the active center. researchgate.netresearchgate.net
CsNO₃/Al₂O₃Methyl Acetate + FormaldehydeMethyl AcrylateThe surface properties of the carrier affect the dispersion and thermal behavior of Cs species. researchgate.netlsmu.lt
Cs(Zr,Mg)-SiO₂NR-CHO + Acetone/AcetophenoneAldol AdductsThis compound provides the base sites required for the reaction. rsc.org

In ammonia synthesis, this compound is a crucial promoter for ruthenium (Ru) catalysts, particularly those supported on materials like magnesium oxide (MgO), alumina (Al₂O₃), or carbon. acs.orgmdpi.com The addition of cesium enhances the catalyst's activity significantly. acs.org The mechanism involves the transfer of electrons from the cesium promoter to the ruthenium particles. mdpi.com This electron donation increases the electron density on the Ru surface, which in turn facilitates the cleavage of the strong N≡N triple bond in dinitrogen molecules—the rate-determining step in ammonia synthesis. mdpi.com

When this compound is used as the precursor, it decomposes during catalyst activation to form cesium oxides (e.g., Cs₂O) which are the active promoting species. mdpi.comrsc.org Studies using infrared spectroscopy on Ru-Cs⁺/Al₂O₃ and Ru-Cs⁺/MgO catalysts have shown that the cesium promoter alters the electronic state of the Ru particles, which is directly related to their catalytic activity. acs.org The stability and long-term activity of Cs/Ru/MgO catalysts, synthesized using this compound, have been demonstrated under various reaction conditions. mdpi.com

Table 3: Effect of this compound as a Promoter on Ruthenium Catalysts for Ammonia Synthesis This table highlights the impact of cesium promotion on the performance of ruthenium-based catalysts.

CatalystSupportPromoter PrecursorKey Effect of Cesium
Ru-Cs⁺Al₂O₃CsNO₃Shifts infrared absorption of adsorbed N₂, indicating altered electronic state of Ru. acs.org
Ru-Cs⁺MgOCsNO₃Enhances electron density on Ru, weakening the N-N bond and promoting N₂ dissociation. acs.orgmdpi.com
Cs/Ru/MgOMgOCsNO₃Creates a stable and highly active catalyst for ammonia synthesis. mdpi.com
Cs-Ru/Ba₅Nb₄O₁₅Barium NiobateCsNO₃Significantly enhances ammonia synthesis rate compared to the unpromoted catalyst. rsc.org

This compound is used as an additive to modify the properties of copper-zinc-aluminum (Cu-Zn-Al) catalysts employed for low-temperature CO conversion (water-gas shift reaction). researchgate.net Research has shown that the addition of a small amount of cesium (e.g., 1% Cs) in the form of this compound can significantly influence the catalyst's selectivity. researchgate.net

Specifically, the presence of the this compound additive reduces the catalyst's activity in the undesirable side reaction of methanol (B129727) synthesis by a factor of 2.5 to 3. researchgate.net The method of introducing the cesium is also important; adding it to the carbonate precursor mass before calcination is more beneficial than adding it to the final oxide mass. This approach leads to a greater decrease in methanol yield with a smaller impact on the catalyst's crystalline structure and phase composition. researchgate.net

Table 4: Influence of this compound Additive on Cu-Zn-Al Catalyst Performance This table details the effects of adding this compound to Cu-Zn-Al catalysts for CO conversion.

CatalystAdditiveEffect on Methanol SynthesisStructural Impact
Cu-Zn-Al1% Cs (from CsNO₃)Activity reduced by a factor of 2.5-3. researchgate.netThe effect on crystalline structure is less pronounced when Cs is added to the carbonate precursor. researchgate.net

This compound is utilized to modify the properties of zeolite-based catalysts, such as CuY, which are used in reactions like the oxidative carbonylation of methanol to dimethyl carbonate. researchgate.netsioc-journal.cnresearchgate.net In one study, NaY zeolite was first ion-exchanged with this compound to produce CsY zeolite. sioc-journal.cnresearchgate.net This was then used as a support for copper to create a CuCsY catalyst. sioc-journal.cnresearchgate.net

Characterization of these catalysts revealed that the introduction of cesium cations had a distinct effect on the location of the active copper species. sioc-journal.cnresearchgate.net Unlike other promoters like cerium and lanthanum which helped locate Cu²⁺ ions in the supercages of the zeolite, cesium cations tended to block Cu²⁺ from entering the supercages. sioc-journal.cnresearchgate.net

Despite this, the CuCsY catalyst exhibited the highest catalytic activity among the tested catalysts (CuY, CuCeY, CuLaY). sioc-journal.cnresearchgate.net This superior performance was attributed to changes in the adsorption properties of the catalyst surface; the CuCsY catalyst adsorbed carbon monoxide (CO) the weakest and methanol (CH₃OH) the strongest, which is favorable for the reaction mechanism. sioc-journal.cnresearchgate.net The basicity of the zeolite is also increased by the exchange with cesium cations, which can enhance catalytic activity in base-catalyzed reactions. mdpi.com

Table 5: Comparison of Modified CuY Zeolite Catalysts This table compares the properties and catalytic activity of CuY catalysts modified with different cations, including cesium from this compound.

CatalystModifying CationEffect on Cu²⁺ LocationAdsorption PropertiesCatalytic Activity
CuCeYCe³⁺Promoted location in supercage. sioc-journal.cnresearchgate.net-Higher than CuY. sioc-journal.cnresearchgate.net
CuLaYLa³⁺Promoted location in supercage. sioc-journal.cnresearchgate.net-Higher than CuY. sioc-journal.cnresearchgate.net
CuCsYCs⁺Blocked location in supercage. sioc-journal.cnresearchgate.netWeakest CO adsorption, strongest CH₃OH adsorption. sioc-journal.cnresearchgate.netHighest activity. sioc-journal.cnresearchgate.net

Catalysis in Organic Synthesis Reactions

Mechanisms of Catalytic Action

The catalytic efficacy of this compound in various chemical reactions is deeply rooted in its interactions with carrier materials and the subsequent formation of active surface species. The mechanisms governing its catalytic action involve a complex interplay of the physical and chemical properties of the support material, which dictates the dispersion of cesium species and the nature of the resulting active sites.

Surface and Physical Properties of Carriers Affecting Catalytic Dispersion

The dispersion of this compound, a critical factor for its catalytic performance, is significantly influenced by the surface and physical properties of the carrier material it is supported on. researchgate.netlsmu.lt Porous materials such as silica (SiO₂) and alumina (Al₂O₃) are commonly employed as supports due to their high surface area, which allows for a better distribution of the active cesium species. tandfonline.com

The textural properties of these carriers, including specific surface area, pore volume, and pore size, play a pivotal role. tandfonline.comgoogle.com For instance, a high specific surface area generally facilitates higher dispersion of cesium species. tandfonline.com However, the introduction of this compound can lead to a reduction in the Brunauer-Emmett-Teller (BET) specific surface area and pore volume of the support material. tandfonline.com This phenomenon is often attributed to the filling of some porous structures by the aggregation of excess cesium species. tandfonline.com

The chemical nature of the support's surface also has a profound effect. The presence of surface hydroxyl (-OH) groups on carriers like SiO₂ and Al₂O₃ is crucial. tandfonline.com These groups can interact with cesium species to form Si-O-Cs or Al-O-Cs bonds, which are instrumental in activating reactants in certain catalytic processes. tandfonline.com The point of zero charge (PZC) of the carrier, which indicates the pH at which the surface is electrically neutral, has also been shown to affect the dispersion of the catalyst. researchgate.net For example, in the case of Fe-based catalysts on Al₂O₃ supports, an increasing PZC value led to increased iron dispersion and decreased particle size. researchgate.net

Furthermore, the calcination temperature during catalyst preparation is a key variable that influences the state of the cesium species. lsmu.lt As the temperature increases, this compound can interact with the carrier to form species like Cs-O-M (where M is Si or Al) while some may remain as CsNO₃ molecules. researchgate.netlsmu.lt This process is more related to the melting and volatilization of this compound rather than its decomposition at certain temperature ranges. lsmu.lt

The following table summarizes the effect of carrier properties on the dispersion of cesium species:

Carrier PropertyEffect on Cesium DispersionReference
Specific Surface Area Higher surface area generally leads to better dispersion. tandfonline.com
Pore Volume & Size Introduction of this compound can decrease pore volume due to pore filling. tandfonline.com
Surface Hydroxyl Groups Crucial for forming active Si-O-Cs or Al-O-Cs bonds. tandfonline.com
Point of Zero Charge (PZC) Can influence the dispersion and particle size of the active species. researchgate.net
Calcination Temperature Affects the chemical state and distribution of cesium species on the support. lsmu.lt

Formation of Surface Species (e.g., Si-O-Cs) and Acid Sites

The interaction between this compound and the carrier material leads to the formation of specific surface species that are the true active sites for catalysis. A prominent example is the formation of Si-O-Cs species when silica is used as the support. researchgate.nettandfonline.com

Characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) have confirmed the existence of these Si-O-Cs bonds on the catalyst surface. researchgate.netresearchgate.net The formation of these species is considered a key factor for high catalytic activity in reactions like the aldol condensation of methyl acetate and formaldehyde. researchgate.net The basic nature of the Si-O-Cs structure is believed to be the active center for this type of reaction. researchgate.net

The creation of these surface species also influences the acidic and basic properties of the catalyst. The introduction of cesium onto a support can generate a balance of acid-base sites, which is often crucial for optimizing catalytic performance. tandfonline.com For instance, in some systems, weak Lewis acid-base pairs are formed on the surface, which are thought to be favorable for aldol condensation reactions. researchgate.net The modification of a Cs/SiO₂ catalyst with zirconia (ZrO₂), for example, was found to create more Cs-O-Si species and a suitable balance of acid-base sites, leading to enhanced catalytic activity. tandfonline.com

The strength and number of these acid sites can be tuned by factors such as the amount of cesium loading and the presence of other promoters. researchgate.netfigshare.com An excess of cesium can sometimes lead to the formation of strong acid sites, which may not be beneficial for certain reactions. figshare.com Therefore, achieving an optimal balance of acidic and basic sites, often through the controlled formation of species like Si-O-Cs, is a key strategy in designing effective this compound-based catalysts.

The table below details key surface species and their role in catalysis.

Surface SpeciesRole in CatalysisSupporting EvidenceReference
Si-O-Cs Acts as the active center in aldol condensation reactions.Confirmed by FT-IR and XPS analysis. researchgate.netresearchgate.net
Al-O-Cs Forms on alumina supports and contributes to catalytic activity.Provides surface -OH groups for interaction with cesium. tandfonline.com
Weak Lewis Acid-Base Pairs Favorable for aldol condensation reactions.Indicated by NH₃-TPD and CO₂-TPD results. researchgate.net
Cs-O-M (M=Si, Al) Formed at elevated calcination temperatures.Identified through thermal analysis and spectroscopic techniques. lsmu.lt

Applications in Energy Storage and Conversion Research

Cesium Nitrate (B79036) in Lithium Metal Battery Technology

Cesium nitrate (CsNO₃) has emerged as a significant compound in the research and development of next-generation energy storage systems, particularly in the field of lithium metal batteries (LMBs). sigmaaldrich.com Scientists are exploring its role as an electrolyte additive to enhance the performance and longevity of these high-energy-density batteries. diysolarforum.comtechnologynetworks.com The use of CsNO₃ targets the critical interfaces between the electrolyte and the electrodes, which are fundamental to battery stability and efficiency. bnl.govbnl.gov Research efforts, such as those within the Battery500 Consortium, are focused on leveraging such additives to create batteries with significantly higher energy densities, suitable for applications like electric vehicles. diysolarforum.comlabcompare.com

A primary challenge in lithium metal batteries is the instability of the electrodes during charging and discharging cycles. researchgate.net The addition of this compound to the electrolyte has been shown to effectively stabilize both the negative (anode) and positive (cathode) electrodes. bnl.govnih.gov Researchers hypothesized that the positive cesium ion (Cs⁺) would accumulate on the negatively charged lithium metal anode, while the negative nitrate ion (NO₃⁻) would gather on the positively charged cathode. bnl.govwiley.com

The use of this compound as an electrolyte additive has demonstrated a significant positive impact on the charging rate and cycle life of lithium metal batteries. diysolarforum.combnl.gov By stabilizing the electrodes, the additive allows for faster charging without the rapid degradation typically associated with high-rate operation. nih.gov

In studies using a 1.5 M LiFSI in DME electrolyte with a CsNO₃ additive, lithium metal battery cells showed remarkable performance. nih.gov Even under demanding conditions, such as a high cathode loading (21 mg/cm²) and a low negative-to-positive capacity (N/P) ratio of approximately 2, the cells exhibited excellent capacity retention. nih.gov When cycled at a high rate of 2C (corresponding to ~8 mA/cm²), the cells retained over 80% of their capacity after 200 cycles. nih.gov In contrast, cells using the baseline electrolyte without the additive lost their capacity within just 20 cycles under similar conditions. nih.gov The additive also improved the Coulombic efficiency, a measure of charge transfer efficiency, from 99.11% in the baseline electrolyte to 99.46% with the addition of this compound. nih.gov

Table 1: Performance of Lithium Metal Battery with this compound Additive

Performance Metric Baseline Electrolyte Electrolyte with CsNO₃ Additive Source(s)
Capacity Retention < Capacity loss in 20 cycles > 80% after 200 cycles (at 1C) nih.gov
High-Rate Performance Rapid failure > 80% capacity retention after 220 cycles (at 2C, ~8 mA/cm²) nih.gov

| Coulombic Efficiency | 99.11% | 99.46% | nih.gov |

The effectiveness of this compound lies in its ability to fundamentally alter the chemistry of the solid-electrolyte interphase (SEI) on the anode and the corresponding interphase on the cathode. bnl.gov The additive promotes the formation of a stable, inorganic-rich interphase on the lithium metal anode. nih.gov This layer is crucial because it must allow lithium ions to pass through while preventing the electrolyte from continuously decomposing. nih.gov

A surprising finding from this research was the composition of the SEI. bnl.gov Contrary to the common belief that lithium fluoride (B91410) (LiF) is an essential component for a good interphase, the SEI formed with the this compound additive was found to be free of LiF. bnl.govnih.gov Instead, analysis revealed the presence of a previously unreported compound, cesium bis(fluorosulfonyl)imide. bnl.govnih.gov This discovery suggests that Cs⁺ ions play a more complex role than simple electrostatic shielding. researchgate.netnih.gov The resulting LiF-free, yet highly stable, interphase enables the use of 1,2-dimethoxyethane (B42094) (DME) as the sole solvent, which facilitates superior ion transport and fast charging. nih.gov On the cathode side, nitrate-derived species form a protective layer. nih.gov

To understand the mechanisms behind the improved battery performance, researchers employed a suite of advanced characterization techniques to study the battery interfaces. bnl.govresearchgate.net

X-ray Fluorescence (XRF): Ultra-sensitive scanning X-ray fluorescence microscopy was used to map the chemical distribution on the electrode surfaces. technologynetworks.combnl.gov XRF images confirmed the distribution of cesium species, showing a higher concentration of cesium on the surface of the lithium metal anode compared to the cathode after 200 cycles. bnl.govbnl.gov This technique provided direct evidence of the additive's targeted action at the anode. wiley.com

Scanning Electron Microscopy (SEM): SEM was utilized to examine the surface morphology of the lithium metal anode. wiley.comthermofisher.com These experiments revealed that in the presence of the this compound additive, the lithium metal deposits uniformly during electrochemical reactions. wiley.com This smooth, uniform deposition is critical for preventing the growth of lithium dendrites—needle-like structures that can cause short circuits and battery failure. researchgate.net

Other techniques, including X-ray Powder Diffraction (XRD), Quick X-ray Absorption and Scattering (QAS), and In Situ and Operando Soft X-ray Spectroscopy (IOS), were also used to provide a comprehensive picture of the chemical and electronic states of the atoms at the electrodes, confirming the accumulation of cesium on the anode and nitrates on the cathode. bnl.govlabcompare.comwiley.com

Miscellaneous Research Applications

Use in Optical Materials Research

The optical properties of cesium nitrate (B79036), particularly those related to the cesium ion's spectral emissions, make it a compound of interest in the development of advanced optical materials.

Cesium nitrate is utilized in the production of specialty glasses, where its incorporation contributes to improved thermal stability and unique optical properties chemimpex.comsmolecule.comqsstudy.comusgs.govottokemi.comamazonaws.com. The presence of cesium ions can influence the glass matrix, leading to enhanced performance characteristics that are beneficial for specific optical applications smolecule.com. While detailed mechanisms are complex, the incorporation of alkali metal nitrates like this compound can modify glass transition temperatures and refractive indices, making them suitable for advanced optical components smolecule.comqsstudy.com.

This compound plays a significant role in optical instrumentation, particularly in spectroscopy and radiation detection. This compound crystals are employed in the fabrication of infrared (IR) prisms, which are essential for transmitting and refracting infrared light. This capability allows researchers to analyze the composition of materials by examining their infrared absorption patterns smolecule.comqsstudy.comottokemi.comvulcanchem.comchemicalbook.comthermofisher.kr. Furthermore, this compound is utilized in scintillation counters, devices used for detecting ionizing radiation. Its luminescent properties enable it to convert energy from radiation into detectable pulses of light smolecule.comqsstudy.comusgs.govamazonaws.comchemicalbook.com. The distinctive spectral emission lines of cesium, notably at 852.113 nm and 894.347 nm, underpin its utility in these optical applications smolecule.comqsstudy.com. This compound has also been identified as a potential gain medium in specific types of solid-state lasers operating in the near- and mid-infrared regions smolecule.com.

Pyrotechnic Compositions as a Research Area

As a strong oxidizer and colorant, this compound is a subject of research within the field of pyrotechnics, contributing to the development of specialized energetic materials.

Research has focused on characterizing pyrotechnic redox systems involving this compound, such as the silicon/cesium nitrate system. Investigations aim to understand handling safety, reaction behavior, performance, and radiation emission characteristics fraunhofer.de. Studies have involved preparing compositions with varying oxygen balances (negative, positive, and neutral) to evaluate their properties fraunhofer.de. For instance, the silicon/cesium nitrate system exhibits an endothermic process around 410°C, attributed to the melting of this compound, followed by exothermic redox reactions between silicon and this compound occurring between 595°C and 673°C fraunhofer.de. The heat of reaction for such systems has been measured, with a maximum value of 3123 J/g recorded for a composition containing 20 wt% silicon and 80 wt% this compound fraunhofer.de. The influence of silicon content on the reaction temperature has also been noted, with higher silicon concentrations leading to a decrease in the peak reaction temperature fraunhofer.de. Additionally, research has explored the microwave enhancement of combustion in pyrotechnic compositions containing alkali metal nitrates like this compound, investigating its effect on light emission intensity and color researchgate.net.

This compound's performance in pyrotechnic mixtures is characterized by its potent oxidizing capabilities chemimpex.comsmolecule.comqsstudy.comottokemi.comamazonaws.comchemicalbook.com. It is employed as a colorant and oxidizer in applications such as flares and decoys, contributing to enhanced brightness and specific colors chemimpex.comqsstudy.comottokemi.com. However, its strong oxidizing nature means it can ignite combustible materials and may react explosively with reducing agents or organic compounds, necessitating careful handling smolecule.comchemicalbook.comnih.gov. Research into its reaction behavior includes examining its thermal decomposition and its interactions within energetic formulations to optimize performance and safety fraunhofer.de. For example, compositions with certain silicon concentrations (10-20%) have been found to be difficult to ignite, highlighting the importance of precise formulation fraunhofer.de.

Analytical Chemistry Applications

This compound finds application in various analytical chemistry techniques, contributing to improved sensitivity, accuracy, and specific separation processes. It is used as a reagent in pharmaceutical quality testing and pharmacopoeia test methods, as well as in the testing of organic impurities and as a chromatography reagent chemimpex.comfujifilm.com. In atomic absorption spectrometry, this compound can serve as a component in sample preparation or as an ionization buffer nih.govfujifilm.com. Furthermore, this compound has demonstrated utility in separation science, where it can exhibit a "salting-out" effect on the vapor-liquid equilibrium of systems like hydrofluoric acid-water, aiding in the separation of acids through distillation science.gov. Its role as a precursor material for the synthesis of other cesium compounds also supports its use in analytical research chemicalbook.comthermofisher.kr.

Reagent in Ion Chromatography for Compound Determination

Ion Chromatography (IC) is a sophisticated analytical technique employed for the separation and quantification of ionic compounds. It operates on the principle of ionic interactions between analytes and stationary phases, enabling the precise measurement of various species within complex samples ijeast.comunil.ch. This compound serves as a reagent in certain analytical methodologies, including ion chromatography, where it assists in the determination of other chemical compounds chemimpex.com. This application leverages the chemical properties of this compound within the chromatographic system to enhance the analysis of target substances.

Material Science Investigations Beyond Standard Applications

This compound has attracted attention within the field of material science for its exploration in applications that extend beyond conventional uses. Its distinctive ionic characteristics make it a subject of research for the development of novel materials chemimpex.com.

Exploration in Superconductors and Advanced Ceramics

In material science, this compound is being investigated for its potential role in the advancement of materials such as superconductors and advanced ceramics chemimpex.com. The synthesis of high-temperature superconductors, for example, often involves complex chemical processes and thermal treatments of various precursor materials, including nitrates, where understanding their behavior under heat is paramount dtic.milhbni.ac.in. While the specific contributions of this compound to current superconductor formulations are areas of ongoing research, its inherent ionic properties position it as a compound of interest in this domain chemimpex.com.

Research on this compound in Nuclear Waste Management

The effective management of radioactive waste, particularly the separation and stabilization of cesium isotopes like 137Cs, is a critical component of nuclear safety and environmental stewardship tandfonline.combarc.gov.in. Cesium is a significant fission product and a primary radioactive contaminant found in numerous nuclear waste streams, frequently present in alkaline nitrate solutions tandfonline.comresearchgate.net. Research efforts have been directed towards developing efficient methods for cesium extraction and subsequent immobilization, with this compound playing a role in these processes, either directly or as an intermediate in immobilization techniques such as vitrification barc.gov.innwtrb.gov.

Studies on Thermal Decomposition in Highly Active Waste Vitrification

The process of vitrification is commonly employed to immobilize radionuclides from highly active waste (HAW) into a stable glass matrix iaea.orgnrc.gov. A thorough understanding of the thermal behavior of the waste components during vitrification is essential for process control and operational safety. Research has specifically examined the thermal decomposition of this compound within the context of highly active waste vitrification iaea.org. Investigations indicate that this compound exhibits volatility at temperatures below 1100°C, demonstrating a greater weight loss than predicted based on oxide yield iaea.org. Its decomposition typically commences within the temperature range of 295°C to 590°C iaea.org. Further studies suggest that alkali metal nitrates, including this compound, undergo decomposition in a higher temperature spectrum, from 600°C to 1000°C, and their thermal decomposition can be influenced by the presence of materials like borosilicate glass epj-n.org. These findings are crucial for predicting and managing process conditions during the calcination and vitrification of radioactive wastes iaea.org.

Table 1: Thermal Decomposition Behavior of this compound

CompoundDecomposition Temperature Range (°C)Key Observations/NotesSource
This compound295 – 590Volatile below 1100°C; greater weight loss than oxide yield iaea.org
This compound600 – 1000Decomposition in high temperature region; affected by borosilicate glass epj-n.org

Cesium Extraction from Tank Waste Solutions

The separation of cesium from complex tank waste solutions, which often contain high concentrations of other salts and competing ions, presents a significant challenge in nuclear waste management tandfonline.comresearchgate.net. Various solvent extraction techniques have been developed and investigated for this purpose. One area of research involves the utilization of calixarene-crown ether compounds, such as calix inl.govarene-crown-6 ethers, for the selective extraction of this compound from mixtures containing alkali metal nitrates inl.govtandfonline.com. Studies have demonstrated that structural modifications to calixarenes, such as the inclusion of smaller substituents at phenolic positions, can enhance both extraction efficiency and cesium selectivity. Conversely, the presence of benzo substituents may reduce extraction strength while increasing selectivity, and cyclohexano groups tend to negatively affect both strength and selectivity tandfonline.com.

Another prominent method is the Caustic-Side Solvent Extraction (CSSX) process, which employs specific extractants dissolved in organic diluents to remove cesium from alkaline high-level waste solutions tandfonline.comresearchgate.net. Research has confirmed the effectiveness of the CSSX process, noting a typical Cs/K separation factor in the range of 100–200 tandfonline.com. However, the presence of high potassium concentrations, common in certain tank wastes, can substantially reduce cesium distribution ratios due to ion competition tandfonline.comresearchgate.net. Ongoing research aims to optimize these extraction processes for improved efficiency and selectivity, even when dealing with challenging waste matrices researchgate.netinl.gov.

Theoretical and Computational Studies

Phenomenological Theories for Elastic Anomalies in Phase Transitions

Cesium nitrate (B79036) undergoes a structural phase transition from a trigonal phase (Phase II) to a cubic phase (Phase I) at approximately 433 K tandfonline.com. During this transition, significant anomalies in its physical properties, including elastic constants, are observed researchgate.netresearchgate.net. Phenomenological theories, such as those based on Landau theory, are employed to provide a theoretical framework for understanding these elastic anomalies researchgate.netresearchgate.netcapes.gov.brnih.gov. These theories typically involve constructing thermodynamic potentials that describe the free energy of the system as a function of order parameters that characterize the phase transition. The coupling between these order parameters and strain components allows for the prediction and explanation of the observed anomalies in elastic moduli near the transition temperature researchgate.netresearchgate.netcapes.gov.brnih.gov. Studies have indicated that elastic anomalies in CsNO₃ at its trigonal-to-cubic transition point have been discussed based on such phenomenological approaches researchgate.netresearchgate.net.

Computational Modeling of Thermodynamic Properties

The accurate prediction and understanding of the thermodynamic properties of cesium nitrate, particularly in aqueous solutions, are crucial for various applications. Computational modeling offers powerful tools to achieve this.

Extended UNIQUAC and COSMO-RS-ES Models

Two prominent thermodynamic models, the Extended UNIQUAC model and the COSMO-RS-ES (COnductor-like Screening Model for Realistic Solvents - Electrolyte Systems) model, have been applied to study the this compound-water system over a wide range of temperatures arxiv.orgarxiv.orgdntb.gov.uad-nb.inforesearcher.life. These models aim to predict key thermodynamic properties such as osmotic coefficients, vapor pressures, mean activity coefficients, and solubilities.

Extended UNIQUAC: This model, which is based on mole fractions, incorporates UNIQUAC interaction parameters with a linear temperature dependence. It has demonstrated a good ability to model the thermodynamic properties of the CsNO₃-water system with high accuracy arxiv.orgarxiv.orgd-nb.info. Notably, it can reproduce the temperature dependency of these properties using a relatively simple set of parameters, with specific parameters for the cesium ion determined within these studies arxiv.orgd-nb.info.

COSMO-RS-ES: This model is designed to be predictive, relying on quantum chemical calculations and statistical thermodynamics without requiring binary interaction parameters for electrolyte systems arxiv.orgarxiv.orgd-nb.infoarxiv.org. It was adjusted to experimental data at 298.15 K and subsequently applied to predict properties at other temperatures arxiv.orgarxiv.orgd-nb.info. Despite its lack of inherent temperature dependency for electrolyte systems, COSMO-RS-ES has shown good accuracy in reproducing the temperature dependence of solubility within a specific range arxiv.orgd-nb.info.

Table 1: Comparison of Thermodynamic Modeling Approaches for the CsNO₃-Water System

ModelKey Properties ModeledTemperature Dependency HandlingPredictive CapabilityAccuracy for CsNO₃-Water System
Extended UNIQUACOsmotic coefficient, Vapor pressure, Mean activity coefficient, SolubilityIncorporates linear temperature dependence in interaction parameters; reproduces temperature dependency with simple parameters arxiv.orgarxiv.orgd-nb.infoModerateGood to Very Good arxiv.orgarxiv.orgd-nb.info
COSMO-RS-ESOsmotic coefficient, Vapor pressure, Mean activity coefficient, SolubilityApplied to various temperatures from data at 298.15 K; predictive nature arxiv.orgarxiv.orgd-nb.infoHigh (ab-initio based)Good to Very Good arxiv.orgarxiv.orgd-nb.info

Molecular Dynamics Simulations for Structural Transformations

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and structural transformations of materials at an atomic level. Studies involving this compound have utilized MD simulations to understand its phase transitions and the behavior of its ions in solution.

Research has indicated that the phase transition in this compound can be initiated by the out-of-plane rotation of the nitrate group researchgate.net. MD simulations have also been employed to study the structuring of this compound in aqueous solutions, where they have shown the absence of large-scale ion clusters, unlike in some other cesium salts acs.org. Furthermore, MD simulations have been used to explore interfaces of nitrate salts with surfaces like MgO, providing insights into adsorbed layers and interface energies nih.gov. These simulations involve integrating Newton's equations of motion to track atomic positions over time, using force fields that describe interatomic interactions nih.gov.

Quantum Crystallography Approaches

Quantum crystallography and related ab initio calculations provide fundamental insights into the electronic structure and bonding within this compound, contributing to a deeper understanding of its crystal structure and properties.

Ab initio calculations have been performed on this compound to investigate aspects such as charge transfer activation energy researchgate.net. Quantum crystallography methods are instrumental in determining and refining crystal structures, providing precise atomic coordinates, bond lengths, and angles. For this compound, crystallographic data has been determined, revealing its structure in different phases spbstu.rupnu.edu.uamaterialsproject.orgnih.gov. For instance, at room temperature, CsNO₃ crystallizes in a trigonal syngony with R3̅m symmetry (Phase II) pnu.edu.ua, with lattice parameters such as a = 10.950 Å and c = 7.716 Å spbstu.ru. Upon heating, it transforms into a cubic phase (Phase I) with Pa3 symmetry, characterized by a lattice parameter of a = 8.980 Å spbstu.rupnu.edu.ua. The nitrate anion (NO₃⁻) in these structures exhibits characteristic bond lengths and angles, with studies noting subtle distortions introduced by its positioning within the crystal lattice nih.gov.

Table 2: Crystallographic Data for this compound

PhaseSymmetrySpace GroupLattice Parameters (Å)Transition Temperature (K)Notes
IITrigonalP3₁m / P3₁ma = 10.87, c = 7.76~433Room temperature phase; ferroelectric properties observed researchgate.netpnu.edu.ua
ICubicPa3a = 8.980Transition to Phase IIHigher temperature phase; related to orientational disorder of NO₃⁻ tandfonline.com
IIRhombic/TrigonalR3̅ma = 10.950, c = 7.716~427Alternative description for room temperature phase spbstu.rupnu.edu.ua

Compound List:

this compound (CsNO₃)

Future Directions and Emerging Research Areas

Development of Novel Cesium Nitrate-Based Nanocomposites

Research into this compound-based nanocomposites aims to leverage confinement effects and create materials with tailored properties. Studies involving the embedding of CsNO₃ into nanoporous matrices, such as alumina (B75360) films and porous glasses, have revealed significant alterations in its phase transition behavior compared to the bulk material. These investigations highlight how the reduced dimensionality and surface interactions within nanopores can influence fundamental properties like ferroelectric transitions and dielectric responses.

For instance, embedding CsNO₃ into nanoporous alumina films with pore sizes of 300 nm and 240 nm has shown that a decrease in pore size leads to a reduction in the Curie temperature and a blurring of the phase transition spbstu.ru. This phenomenon is attributed to intrinsic size effects, where the confinement alters the cooperative behavior of the CsNO₃ particles. Similarly, studies on CsNO₃ within porous glasses with an average pore size of 100 nm indicated an increase in the ferroelectric transition temperature by approximately 3 K and a significant increase in temperature hysteresis, from 3 K for bulk CsNO₃ to 12 K for CsNO₃ within the porous glass researchgate.net. These findings underscore the potential for designing novel composite materials with modified thermal and dielectric properties by controlling the nanostructure and pore dimensions.

Table 1: Effect of Nanoconfinement on Cesium Nitrate (B79036) Phase Transition Properties

Material SystemPore Size (nm)Transition Temperature (K)Temperature Hysteresis (K)Key ObservationReference
Bulk this compoundN/A~427~2Reference transition temperature spbstu.ru
CsNO₃ in Al₂O₃ films300~416 (heating)~11Reduced transition temperature, increased hysteresis spbstu.ru
CsNO₃ in Al₂O₃ films240Lower than 300 nm poresIncreasedFurther reduction in transition temperature, blurred transition spbstu.ru
Bulk this compoundN/A~414 (melting point)~3Reference hysteresis researchgate.net
CsNO₃ in Porous Glass100~417~12Increased transition temperature, significant hysteresis researchgate.net

Exploration of this compound in Advanced Catalytic Systems

This compound serves as a valuable component in advanced catalytic systems, acting as a promoter or an active catalyst itself. Its role as a promoter in heterogeneous catalysis is well-established, particularly in reactions such as the synthesis of methyl methacrylate (B99206) albemarle.com. Furthermore, CsNO₃ has demonstrated efficacy as a catalyst for the peroxidation of aldehydes and ketones to gem-dihydroperoxides, offering high yields and purity under mild conditions himedialabs.comresearchgate.net.

Research also explores its use in more complex catalytic formulations. For instance, CsNO₃ has been investigated in conjunction with gold for the catalytic combustion of diesel soot, where it contributes to improved activity conicet.gov.aracs.org. Its application in the preparation of low-temperature CO conversion Cu-Zn-Al catalysts highlights its versatility sigmaaldrich.comsigmaaldrich.comresearchgate.net. Moreover, CsNO₃ doped onto carbon-based ruthenium catalysts plays a significant role in the synthesis of ammonia (B1221849), indicating its potential in important industrial chemical processes fishersci.cathermofisher.kr. The ability of this compound to influence reaction pathways and enhance catalytic efficiency in diverse applications positions it as a key material for future catalytic development.

Further Optimization of this compound as an Electrolyte Additive in Energy Storage

The integration of this compound as an electrolyte additive in next-generation energy storage devices, particularly lithium metal batteries (LMBs), is a rapidly developing field. CsNO₃ has shown promise in stabilizing the solid electrolyte interphase (SEI) on both the anode and cathode, thereby enhancing the charging rate and cycle life of these batteries wiley.combnl.govresearchgate.netnih.gov. Studies indicate that CsNO₃ can facilitate the formation of a protective, inorganic-rich interphase that is free of LiF, while still enabling superior ion transport nih.gov. This strategy allows for the use of simpler, non-fluorinated ether solvents like 1,2-dimethoxyethane (B42094) (DME), which contributes to improved performance and potentially lower costs nih.govrsc.org.

In-depth Studies on the Mechanism of Phase Transitions under Confinement

Understanding the intricate mechanisms of phase transitions in this compound, particularly under confinement or extreme conditions, remains a critical area of research. As noted in Section 10.1, nanoconfinement significantly alters phase transition temperatures and introduces broader transition ranges and increased hysteresis spbstu.ruresearchgate.netspbstu.ru. Further research aims to precisely map these changes and elucidate the underlying physical processes.

Additionally, studies employing high-pressure techniques have provided insights into CsNO₃'s structural behavior under extreme conditions. X-ray diffraction analysis has revealed distinct high-pressure phases, designated as CsNO₃ III and IV, with specific structural characteristics. For instance, at 4.5 GPa, phase III exhibits an orthorhombic structure with lattice parameters a = 5.837 Å, b = 5.143 Å, and c = 4.798 Å, belonging to the Pmmn space group. At higher pressures (12.5 GPa), phase IV also adopts the Pmmn space group but with different axial ratios (a = 5.562 Å, b = 4.857 Å, c = 4.957 Å) iucr.org. Raman spectroscopy has also been utilized to study these transitions, confirming the sluggish nature of the CsNO₃ III to IV phase transition over a broad pressure range rsc.org. These investigations are crucial for understanding material behavior in geological or industrial high-pressure environments.

Table 2: Structural Parameters of this compound High-Pressure Phases

PhasePressure (GPa)Lattice Parameters (Å)Space GroupReference
III4.5a = 5.837, b = 5.143, c = 4.798Pmmn iucr.org
IV12.5a = 5.562, b = 4.857, c = 4.957Pmmn iucr.org

Q & A

Q. What experimental methods are recommended for synthesizing cesium nitrate in aqueous solutions for laboratory use?

this compound (CsNO₃) is typically synthesized via neutralization reactions between nitric acid (HNO₃) and cesium hydroxide (CsOH). The reaction proceeds as:

HNO3+CsOHCsNO3+H2O\text{HNO}_3 + \text{CsOH} \rightarrow \text{CsNO}_3 + \text{H}_2\text{O}

To ensure purity, stoichiometric ratios must be strictly controlled, and excess reactants should be removed through vacuum filtration and recrystallization. The product can be verified using X-ray diffraction (XRD) to confirm crystal structure .

Q. How does this compound’s solubility in water compare to other alkali metal nitrates, and what factors influence this property?

this compound is highly soluble in water due to its low lattice energy and strong ion-dipole interactions. Its solubility exceeds that of potassium nitrate (KNO₃) and rubidium nitrate (RbNO₃) under standard conditions (25°C). For precise solubility measurements, the isothermal dissolution equilibrium method is recommended, where phase diagrams are constructed at controlled temperatures (e.g., 298.15 K and 348.15 K) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

  • Engineering controls : Use fume hoods to prevent inhalation of aerosols.
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Emergency measures : Provide immediate access to eye wash stations and emergency showers.
  • Contamination management : Avoid storing contaminated clothing; use dedicated laundering services .

Advanced Research Questions

Q. How can discrepancies between experimental and modeled solubility data for this compound in high-ionic-strength solutions be resolved?

Discrepancies often arise in systems like CsNO₃/NaNO₃ mixtures under high ionic strength (e.g., 3M NaOH). Experimental validation is critical:

  • Conduct equilibrium studies by monitoring weekly until solubility stabilizes.
  • Compare results with thermodynamic models (e.g., ESP model). Adjust activity coefficients using the Pitzer equations to account for ionic interactions, as traditional models may overestimate Cs⁺ concentrations .

Table 1 : Solubility of CsNO₃ in NaNO₃ solutions at 50°C

NaNO₃ Concentration (M)Experimental Solubility (g/100g H₂O)ESP Model Prediction (g/100g H₂O)
1.092.3105.6
3.078.995.2

Q. What mechanisms govern polymorphic transformations in this compound crystals under thermal stress?

this compound exhibits enantiotropic phase transitions:

  • Room temperature : Orthorhombic pseudotrigonal structure (P3/m symmetry, Modification II).
  • Heating : Transforms to cubic Modification I (Fm 3 m symmetry) above 564 K. Molecular dynamics simulations reveal that these transitions involve lattice reorganization driven by entropy changes. In situ XRD or differential scanning calorimetry (DSC) can track structural kinetics .

Q. How does this compound function as an ionization suppressor in flame atomic absorption spectroscopy (FAAS)?

CsNO₃ is added to analytical samples to suppress ionization interference for alkali metals (e.g., K⁺, Na⁺). The cesium ion (Cs⁺) provides a high electron density environment, reducing ionization of target analytes. Optimal concentration is 1–2 g/L; higher amounts may cause signal suppression. Validate via calibration curves with and without CsNO₃ .

Q. What role does this compound play in modifying phase equilibria in polymer-salt aqueous two-phase systems (ATPS)?

In systems like water–PEG-1500–CsNO₃, this compound acts as a salting-out agent, reducing PEG solubility. Phase diagrams constructed via the visual-polythermal method show that increasing CsNO₃ concentration shifts binodal curves toward lower polymer concentrations. This property is exploitable for protein purification or nuclear waste treatment .

Data Contradiction and Reconciliation

Q. Conflicting reports exist on this compound’s decomposition pathway. How can these be resolved experimentally?

While thermal decomposition is often described as:

2CsNO32CsNO2+O22\text{CsNO}_3 \rightarrow 2\text{CsNO}_2 + \text{O}_2

Some studies suggest intermediate peroxynitrite (CsNO₄) formation. Resolve this using thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to detect evolved gases (e.g., O₂ vs. NOₓ). Controlled heating rates (1–5°C/min) in inert atmospheres minimize side reactions .

Methodological Best Practices

  • For solubility studies : Use the isothermal dissolution equilibrium method with weekly sampling to confirm equilibrium .
  • For structural analysis : Combine XRD with Raman spectroscopy to differentiate polymorphs .
  • For safety : Regularly calibrate airborne concentration monitors to detect CsNO₃ aerosols .

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